molecular formula C12H9Cl4N B293155 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline

4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline

Cat. No. B293155
M. Wt: 309 g/mol
InChI Key: IHDSKKWYYDVCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as TCQ, is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline has also been shown to disrupt the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and ultimately, the death of the parasite.
Biochemical and Physiological Effects
4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimalarial properties, 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially lead to the development of new treatments for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its high purity and yield. Additionally, 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline is relatively easy to synthesize, making it an accessible compound for researchers. However, one limitation of using 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are several potential future directions for research on 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline. One area of interest is the development of new cancer treatments based on the anticancer properties of 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline. Additionally, further investigation into the mechanism of action of 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline could lead to the development of new treatments for neurological disorders and other diseases. Finally, the potential use of 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline as an antimalarial agent warrants further investigation, as malaria remains a major global health concern.

Synthesis Methods

The synthesis of 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline involves the reaction of 2-methylquinoline with chloroacetyl chloride, followed by chlorination with thionyl chloride and aluminum chloride. This method produces 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline in high yield and purity, making it an ideal compound for scientific research.

Scientific Research Applications

4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. Additionally, 4,6,8-Trichloro-3-(2-chloroethyl)-2-methylquinoline has been investigated for its potential use as an antimalarial agent, as it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

properties

Molecular Formula

C12H9Cl4N

Molecular Weight

309 g/mol

IUPAC Name

4,6,8-trichloro-3-(2-chloroethyl)-2-methylquinoline

InChI

InChI=1S/C12H9Cl4N/c1-6-8(2-3-13)11(16)9-4-7(14)5-10(15)12(9)17-6/h4-5H,2-3H2,1H3

InChI Key

IHDSKKWYYDVCLX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2C(=C1CCCl)Cl)Cl)Cl

Canonical SMILES

CC1=C(C(=C2C=C(C=C(C2=N1)Cl)Cl)Cl)CCCl

Origin of Product

United States

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